molecular formula C16H16N4O2 B12805832 N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-61-6

N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12805832
CAS No.: 133626-61-6
M. Wt: 296.32 g/mol
InChI Key: AIIHMJGXEGXMJG-UHFFFAOYSA-N
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Description

N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of a suitable precursor to form the benzodiazepine ring system. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.

    Introduction of the N,N-Dimethylamino Group: This step involves the alkylation of the benzodiazepine core with a dimethylamine reagent. Common conditions for this reaction include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the benzodiazepine core, followed by the addition of a dimethylamine reagent.

    Introduction of the Oxoethyl Group: This step involves the acylation of the benzodiazepine core with an oxoethyl reagent. Common conditions for this reaction include the use of a strong acid catalyst such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) to facilitate the acylation reaction.

Industrial Production Methods

The industrial production of this compound typically involves the same synthetic steps as described above, but on a larger scale. The key challenges in the industrial production of this compound include the optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.

    Reduction: This compound can be reduced to form various reduction products, depending on the reaction conditions and the reducing agent used.

    Substitution: This compound can undergo substitution reactions, where one or more of its functional groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents used in the oxidation of this compound include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). Common conditions for these reactions include the use of strong acids or bases to facilitate the oxidation reaction.

    Reduction: Common reducing agents used in the reduction of this compound include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a metal catalyst. Common conditions for these reactions include the use of strong acids or bases to facilitate the reduction reaction.

    Substitution: Common reagents used in the substitution reactions of this compound include alkyl halides, acyl halides, and sulfonyl halides. Common conditions for these reactions include the use of strong acids or bases to facilitate the substitution reaction.

Major Products

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions typically yield reduced derivatives of the compound. Substitution reactions typically yield substituted derivatives of the compound, where one or more of the functional groups have been replaced with other functional groups.

Scientific Research Applications

N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of other complex organic molecules. It is also used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: This compound is used in studies of biological processes and pathways. It is also used as a tool compound in studies of enzyme function and inhibition.

    Medicine: This compound is used in the development of new pharmaceuticals and therapeutic agents. It is also used in studies of drug metabolism and pharmacokinetics.

    Industry: This compound is used in the production of various industrial chemicals and materials. It is also used in studies of industrial processes and reaction optimization.

Mechanism of Action

The mechanism of action of N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The exact mechanism of action depends on the specific application and context in which the compound is used. For example, in the context of its use as a pharmaceutical agent, the compound may interact with specific receptors or enzymes to exert its effects. In the context of its use as a research tool, the compound may interact with specific proteins or nucleic acids to modulate their function.

Comparison with Similar Compounds

N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other similar compounds, such as other benzodiazepines and pyrido-benzodiazepines. Some of the similar compounds include:

    Diazepam: Diazepam is a well-known benzodiazepine with anxiolytic, sedative, and anticonvulsant properties. It has a similar core structure to this compound, but with different functional groups.

    Lorazepam: Lorazepam is another benzodiazepine with similar pharmacological properties. It also has a similar core structure, but with different functional groups.

    Clonazepam: Clonazepam is a benzodiazepine with anticonvulsant properties. It has a similar core structure, but with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its specific pharmacological properties. This compound may have unique interactions with molecular targets and pathways, leading to distinct effects and applications.

Properties

CAS No.

133626-61-6

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N,N-dimethyl-2-(5-oxo-11H-pyrido[3,2-c][1,5]benzodiazepin-6-yl)acetamide

InChI

InChI=1S/C16H16N4O2/c1-19(2)14(21)10-20-13-8-4-3-7-12(13)18-15-11(16(20)22)6-5-9-17-15/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

AIIHMJGXEGXMJG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3

Origin of Product

United States

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